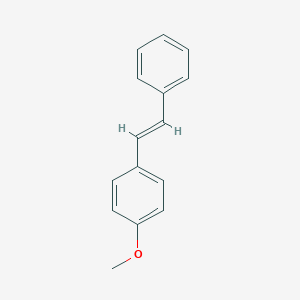

P-Methoxystilbene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxy-4-[(E)-2-phenylethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXLYCDZKRCAD-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-15-0, 1694-19-5 |

Source

|

| Record name | 1-Methoxy-4-(2-phenylethenyl)-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL148B7HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of p-Methoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methoxystilbene, a naturally occurring stilbenoid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound. It details experimental protocols for the extraction, isolation, and quantification of stilbenes from plant matrices, summarizes the biosynthetic pathway leading to stilbene formation, and explores the key signaling pathways modulated by stilbenoid compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

While specific quantitative data for this compound remains limited in publicly available literature, preliminary studies and phytochemical screenings of related plant species suggest potential sources. The primary candidates identified are within the Cinnamomum and Aglaia genera.

-

Aglaia Species: The genus Aglaia (family Meliaceae) is known to produce a diverse array of secondary metabolites, including rocaglamides and other flavonoids. Aglaia edulis has been identified as a potential source of this compound. Comprehensive phytochemical analysis of the leaves, stems, and roots of Aglaia species could reveal significant quantities of this compound.

Table 1: Quantitative Data of Selected Stilbenoids in Natural Sources

Due to the lack of specific quantitative data for this compound, this table presents data for the well-studied stilbenoid, resveratrol, to provide a comparative context for concentrations found in plant materials. This highlights the potential range of concentrations that might be expected for other stilbenes like this compound.

| Plant Source | Plant Part | Stilbenoid | Concentration (µg/g dry weight) | Reference |

| Vitis vinifera (Grape) | Skin | trans-Resveratrol | 50 - 100 | [General Knowledge] |

| Polygonum cuspidatum (Japanese Knotweed) | Root | trans-Resveratrol | 2900 - 3900 | [General Knowledge] |

| Arachis hypogaea (Peanut) | Seed | trans-Resveratrol | 0.02 - 1.92 | [General Knowledge] |

| Vaccinium spp. (Blueberry) | Fruit | Pterostilbene | 0.009 - 0.52 | [General Knowledge] |

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of stilbenes from plant materials. These protocols are based on established phytochemical techniques and can be adapted for the specific analysis of this compound.

Extraction of Stilbenes from Plant Material

This protocol describes a general method for the solvent extraction of stilbenes from dried and powdered plant tissue.

Materials:

-

Dried and powdered plant material (e.g., heartwood, leaves)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Ultrasonic bath

Procedure:

-

Maceration:

-

Weigh 100 g of dried, powdered plant material.

-

Suspend the powder in 500 mL of 80% aqueous methanol.

-

Macerate the suspension for 24 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the concentrated crude extract in 200 mL of deionized water.

-

Perform sequential partitioning with n-hexane (3 x 200 mL) to remove nonpolar compounds.

-

Subsequently, partition the aqueous layer with ethyl acetate (3 x 200 mL) to extract compounds of intermediate polarity, including many stilbenoids.

-

Collect the ethyl acetate fractions and evaporate to dryness under reduced pressure.

-

Isolation of this compound by Column Chromatography

This protocol details the separation of the ethyl acetate fraction using column chromatography to isolate this compound.

Materials:

-

Dried ethyl acetate fraction

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Equilibrate the column by running n-hexane through it until the packing is stable.

-

-

Sample Loading and Elution:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 95:5).

-

Load the sample onto the top of the silica gel column.

-

Begin elution with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the separation by spotting aliquots of each fraction on a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualize the spots under a UV lamp.

-

Combine fractions containing the compound of interest (based on Rf value compared to a standard, if available).

-

Evaporate the solvent from the combined fractions to obtain the isolated compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using HPLC with UV detection.

Materials:

-

Isolated this compound or a certified reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh the isolated compound or the crude extract.

-

Dissolve the sample in methanol to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-5 min, 30% A; 5-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: Approximately 320 nm (based on the UV absorbance maximum of stilbenes).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biosynthesis of Stilbenes

Stilbenes, including this compound, are synthesized in plants via the phenylpropanoid pathway. This pathway utilizes precursors from primary metabolism to generate a wide array of secondary metabolites.

The key steps in stilbene biosynthesis are:

-

Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): p-Coumaric acid is activated by the addition of Coenzyme A to form p-coumaroyl-CoA.

-

Stilbene Synthase (STS): This is the key enzyme in stilbene biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene backbone, resveratrol.

-

Modification Reactions: Resveratrol can then undergo various modifications, such as hydroxylation, methylation, and glycosylation, to produce a diverse range of stilbenoids. This compound is formed through the methylation of a hydroxyl group on the stilbene backbone, likely catalyzed by an O-methyltransferase (OMT).

Caption: Biosynthetic pathway of this compound.

Signaling Pathways Modulated by Stilbenes

Stilbenoids, as a class of compounds, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and cell survival. While specific data for this compound is limited, the following pathways are known to be affected by structurally similar stilbenes like resveratrol and pterostilbene.[1][2][3][4]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Stilbenes can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.[1] This inhibition is a crucial mechanism for the anti-inflammatory effects of stilbenes.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation. Stilbenes have been shown to modulate the activity of different MAPKs, such as ERK, JNK, and p38, thereby influencing downstream cellular events.[1]

-

JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is critical for cytokine signaling. Stilbenes can interfere with the JAK/STAT pathway, leading to a reduction in the inflammatory response.[1]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Stilbenes can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and cytoprotective genes, which helps to mitigate oxidative stress.[2][4]

Caption: Key signaling pathways modulated by stilbenes.

Conclusion

This compound represents a promising natural compound for further pharmacological investigation. While its natural abundance is not yet well-documented, this guide provides a foundational framework for its exploration. The outlined experimental protocols offer a starting point for the extraction, isolation, and quantification of this compound from potential plant sources like Cinnamomum and Aglaia species. Furthermore, the understanding of its biosynthetic origin and the signaling pathways modulated by related stilbenoids provides valuable insights into its potential mechanisms of action. Future research should focus on quantitative screening of a wider range of plant species to identify rich natural sources of this compound and on elucidating its specific biological activities and molecular targets.

References

- 1. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of p-Methoxystilbene in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of p-methoxystilbene in plants. It details the enzymatic steps, regulatory mechanisms, and relevant quantitative data. Furthermore, this guide includes detailed experimental protocols for key analyses and visual representations of the involved pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the stilbene backbone, which is subsequently modified to yield this compound.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.[1][2][3] Subsequently, cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid, which is then activated by 4-coumarate:CoA ligase (4CL) to p-coumaroyl-CoA.[1][2][3]

The key enzyme responsible for the formation of the stilbene scaffold is stilbene synthase (STS).[1][3][4] STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the foundational stilbene, resveratrol (3,5,4'-trihydroxystilbene).[3][5][6]

The final step in the formation of a this compound, such as pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), involves the methylation of the hydroxyl groups of resveratrol. This reaction is catalyzed by O-methyltransferases (OMTs). For instance, resveratrol O-methyltransferase (ROMT) can methylate resveratrol to produce pterostilbene.

Quantitative Data on Stilbene Biosynthesis

The production of stilbenes, including their methoxylated derivatives, is often induced by biotic and abiotic stresses such as fungal infection or UV radiation.[4][7] Quantitative data on the accumulation of these compounds can vary significantly depending on the plant species, tissue, and environmental conditions.

| Plant Species | Compound | Concentration/Yield | Elicitor/Condition | Reference |

| Vitis vinifera (Grapevine) | Resveratrol | 0.1 - 15 µg/g fresh weight | Fungal infection | [8] |

| Vitis vinifera (Grapevine) | Pterostilbene | Low levels | Fungal infection | [1] |

| Picea abies (Norway Spruce) | Astringin & Isorhapontin | Significantly increased | Fungal inoculation | [6] |

| Pinus sylvestris (Scots Pine) | Pinosylvin & Pinosylvin 3-O-monomethyl ether | Induced | Ozone treatment | [4] |

Enzyme Kinetics:

Detailed kinetic data for the specific O-methyltransferases involved in this compound biosynthesis is often species- and enzyme-specific. The following table presents hypothetical data to illustrate the type of information researchers would seek.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/s/mg protein) |

| Resveratrol O-methyltransferase | Resveratrol | 25 | 150 |

| Resveratrol O-methyltransferase | S-Adenosyl methionine | 15 | - |

Experimental Protocols

Extraction of Stilbenes from Plant Material

This protocol describes a general method for the extraction of stilbenes from plant tissues for subsequent analysis.

Materials:

-

Fresh or freeze-dried plant material

-

Methanol or ethanol

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

-

HPLC-grade solvents

Procedure:

-

Homogenize 1 g of fresh or 0.1 g of freeze-dried plant material in 10 mL of methanol.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction of the pellet twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in a known volume of methanol for HPLC analysis.

HPLC Analysis of Stilbenes

This protocol provides a general method for the separation and quantification of stilbenes by High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

HPLC system with a UV or diode array detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program:

| Time (min) | % Solvent B |

| 0 | 10 |

| 30 | 90 |

| 35 | 90 |

| 40 | 10 |

| 45 | 10 |

Detection:

-

Monitor at 306 nm for resveratrol and 320 nm for pterostilbene.

Quantification:

-

Prepare standard curves for each stilbene of interest using authentic standards.

-

Calculate the concentration in the plant extracts based on the peak area and the standard curve.

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol outlines a method to measure the activity of O-methyltransferases involved in stilbene methylation.

Reaction Mixture (100 µL):

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Resveratrol (substrate)

-

200 µM S-Adenosyl methionine (methyl donor)

-

10 µg of purified recombinant OMT or crude protein extract

-

10 mM MgCl2

Procedure:

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the product with 200 µL of ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the formation of the methylated product by HPLC as described above.

Regulation of this compound Biosynthesis

The biosynthesis of stilbenes is tightly regulated at the transcriptional level. The expression of key biosynthetic genes, particularly PAL and STS, is often induced by various stimuli, including:

-

Biotic elicitors: Components from pathogens, such as fungal cell walls, can trigger a defense response that includes the upregulation of stilbene biosynthesis genes.[4]

-

Abiotic elicitors: Environmental stresses like UV radiation and ozone exposure have been shown to induce the accumulation of stilbenes.[4][7]

Transcription factors, such as MYB proteins, play a crucial role in mediating these responses by binding to the promoter regions of stilbene biosynthetic genes and activating their transcription.[9]

This guide provides a foundational understanding of the this compound biosynthesis pathway in plants. Further research into the specific enzymes and regulatory networks in different plant species will continue to enhance our ability to harness these valuable natural products for pharmaceutical and other applications.

References

- 1. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthesis of the major tetrahydroxystilbenes in spruce, astringin and isorhapontin, proceeds via resveratrol and is enhanced by fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of stilbene biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Isolation of p-Methoxystilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological activities of p-methoxystilbene (4-methoxystilbene), a stilbenoid of significant interest in medicinal chemistry and materials science. This document details experimental protocols for its synthesis, presents its physicochemical properties in structured tables, and visualizes its known interactions with key cellular signaling pathways.

Introduction and Historical Context

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. The parent compound, stilbene, was first discovered in 1843 by the French chemist Auguste Laurent, who named it for its lustrous appearance (from the Greek word στίλβω, meaning "I shine").[1] The exploration of stilbene derivatives began in earnest in the 20th century, with the isolation of resveratrol from white hellebore in 1939 by Japanese scientist Michio Takaoka.[2] This discovery paved the way for the identification and synthesis of a vast family of related compounds, including this compound.

This compound, characterized by a methoxy group at the para position of one of the phenyl rings, has emerged as a compound of interest due to its enhanced metabolic stability and bioavailability compared to its hydroxylated counterparts like resveratrol.[3] Its applications are found in the pharmaceutical and cosmetic industries, where it is valued for its antioxidant and anti-inflammatory properties.[3]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of trans-p-methoxystilbene are summarized in the tables below, providing a ready reference for researchers.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 210.27 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 135-138 °C | --INVALID-LINK-- |

| Boiling Point | 341.5 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.069 g/cm³ | --INVALID-LINK-- |

| Appearance | White to very slightly yellowish crystalline powder | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water (0.061 g/L at 25°C) | --INVALID-LINK-- |

Spectroscopic Data

| Spectroscopy Type | Key Peaks/Signals |

| ¹H NMR | δ (ppm): 7.36 (d, 2H), 7.33 (d, 2H), 7.26-7.22 (m, 2H), 7.13-7.09 (m, 1H), 6.94 (d, 1H), 6.84 (d, 1H), 6.76 (d, 2H), 3.71 (s, 3H, -OCH₃) |

| ¹³C NMR | δ (ppm): 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2 |

| Mass Spectrometry (EI) | Key m/z fragments: 210 (M+), 195, 165, 152 |

Experimental Protocols for Synthesis and Isolation

The synthesis of this compound is most commonly achieved through olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These methods offer reliable routes to the desired stilbene scaffold.

Wittig Reaction Synthesis of trans-p-Methoxystilbene

The Wittig reaction provides a direct method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For the synthesis of this compound, p-anisaldehyde is reacted with the ylide generated from benzyltriphenylphosphonium chloride.

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: In a 25 mL conical flask, place 500 mg of p-anisaldehyde. Calculate the molar equivalent of the aldehyde and add a slight excess (1.1 equivalents) of benzyltriphenylphosphonium chloride to the flask.[4]

-

Reaction Initiation: To the mixture of the aldehyde and phosphonium salt, add 5 mL of 10 M sodium hydroxide solution.[4]

-

Reaction Conditions: Stir the biphasic solution vigorously at room temperature for 30 minutes using a magnetic stirrer.[4]

-

Work-up and Extraction: After the reaction is complete, dilute the mixture with dichloromethane and water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure trans-p-methoxystilbene.

Caption: General workflow for the Wittig synthesis of this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It often provides higher yields of the (E)-alkene and features a simpler purification process as the phosphate byproduct is water-soluble.

Reaction Scheme:

Experimental Protocol:

-

Phosphonate Anion Generation: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl benzylphosphonate in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise and stir the mixture for 30-60 minutes at 0 °C to generate the phosphonate carbanion.

-

Reaction with Aldehyde: Slowly add a solution of p-anisaldehyde in anhydrous THF to the reaction mixture at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to afford the desired trans-p-methoxystilbene.

Biological Activity and Signaling Pathways

This compound and other methoxylated stilbenes have been shown to modulate several key cellular signaling pathways, primarily related to antioxidant defense and apoptosis.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Studies on pterostilbene, a close analog of this compound, have shown that it can directly interact with the Kelch domain of Keap1.[5] This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Caption: this compound-mediated activation of the Nrf2 pathway.

Induction of Apoptosis

This compound has been investigated for its potential anticancer properties, which are often linked to the induction of apoptosis (programmed cell death). Methoxylated stilbene derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[6][7] This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[6][7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.[8][9]

Caption: this compound-induced apoptosis via the intrinsic pathway.

Conclusion

This compound represents a valuable scaffold in the fields of medicinal chemistry and materials science. Its synthesis is readily achievable through established olefination methodologies, such as the Wittig and Horner-Wadsworth-Emmons reactions. The biological activity of this compound, particularly its ability to modulate the Nrf2 and apoptotic pathways, underscores its potential as a therapeutic agent. This guide provides a foundational resource for researchers, offering detailed protocols and a summary of the current understanding of this promising stilbenoid.

References

- 1. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. A Comprehensive Review on History, Sources, Biosynthesis, Chemical Synthesis and Applications of Stilbenes | Bentham Science [eurekaselect.com]

- 4. Solved Above is the procedure for a witting reaction to | Chegg.com [chegg.com]

- 5. The interaction of pterostilbene with Keap1 and its regulation on the Nrf2-ARE pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. ijper.org [ijper.org]

- 9. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Solubility of p-Methoxystilbene: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of p-methoxystilbene, a compound of interest in various research fields, including drug development. Due to its potential biological activities, understanding its solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO) and ethanol is critical for accurate experimental design and reproducible results. This document provides a summary of available solubility information, a detailed experimental protocol for determining its solubility, and a workflow for this process.

Core Findings on Solubility

Extensive literature review indicates a lack of specific quantitative solubility data for this compound in both DMSO and ethanol. General observations suggest that, like the parent compound trans-stilbene, this compound is readily soluble in DMSO.[1] The presence of a methoxy group may influence its solubility characteristics.[2][3]

Given the absence of standardized quantitative data, researchers are encouraged to determine the solubility of this compound in their specific solvent systems and experimental conditions. The following sections provide a robust protocol for this purpose.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility values for this compound in DMSO and ethanol are not available in peer-reviewed literature. Researchers are advised to use the experimental protocol outlined below to generate this data in their own laboratories. A template for recording such data is provided.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| DMSO | e.g., 25 | To be determined | To be determined | e.g., Shake-Flask with HPLC | Internal Data |

| Ethanol | e.g., 25 | To be determined | To be determined | e.g., Shake-Flask with HPLC | Internal Data |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method and HPLC Analysis

This protocol is adapted from established methods for determining the solubility of stilbene derivatives.

1. Materials and Reagents:

-

This compound (solid, high purity)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, absolute

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or incubator with shaking capabilities

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Methanol, HPLC grade (for dilutions and mobile phase)

-

Water, HPLC grade (for mobile phase)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid this compound into a series of sealed vials.

-

Add a precise volume of the test solvent (DMSO or ethanol) to each vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaking incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., no further change in concentration over time).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., methanol) to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC. The mobile phase and column conditions should be optimized for this compound (a C18 column is often a good starting point). Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of this compound.

-

Prepare a standard calibration curve of this compound of known concentrations to quantify the amount in the test samples.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in mg/mL and/or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

- 1. Methoxy-substituted stilbenes, styrenes, and 1-arylpropenes: photophysical properties and photoadditions of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. 1142-15-0 CAS MSDS (4-METHOXYSTILBENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Physical and Chemical Properties of p-Methoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methoxystilbene, a naturally occurring stilbenoid and a derivative of resveratrol, has garnered significant attention in the scientific community for its potential therapeutic applications. Its structural modifications, particularly the presence of a methoxy group, influence its bioavailability and pharmacological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its interactions with key cellular signaling pathways. All quantitative data are presented in structured tables for ease of reference, and logical workflows are visualized using diagrams to facilitate understanding.

Core Physical and Chemical Properties

This compound, also known as 4-methoxystilbene or 1-methoxy-4-[(E)-2-phenylethenyl]benzene, is a white to slightly yellowish crystalline solid.[1][2] The presence of the methoxy group enhances its lipophilicity compared to its parent compound, resveratrol.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a consolidated view of its characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O | [3][4][5] |

| Molecular Weight | 210.27 g/mol | [3][4][5] |

| Melting Point | 135-138 °C | [3][6][7] |

| Boiling Point | 341.5 °C at 760 mmHg | [6] |

| Density | 1.069 g/cm³ | [6] |

| Appearance | Off-white to very slightly yellowish crystalline powder | [1][2][3] |

| Solubility | Sparingly soluble in water (0.061 g/L at 25°C).[1][8] Generally moderate solubility in organic solvents.[9] | [1][8][9] |

| Vapor Pressure | 0.000159 mmHg at 25°C | [6] |

| Refractive Index | 1.634 | [6] |

| Flash Point | 135.4 °C | [6] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

| Identifier | Value | Source(s) |

| CAS Number | 1142-15-0 | [4][6] |

| IUPAC Name | 1-methoxy-4-[(E)-2-phenylethenyl]benzene | [4] |

| Synonyms | trans-4-Methoxystilbene, this compound, 1-Methoxy-4-styrylbenzene | [4][9] |

| InChI Key | XWYXLYCDZKRCAD-BQYQJAHWSA-N | [4] |

| SMILES | COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | [4] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | 7.36 (d, J=7.4 Hz, 2H), 7.33 (d, J=8.7 Hz, 2H), 7.26-7.22 (m, 2H), 7.13-7.09 (m, 1H), 6.94 (d, J=16.3 Hz, 1H), 6.84 (d, J=16.3 Hz, 1H), 6.76 (d, J=8.7 Hz, 2H), 3.71 (s, 3H) | Protons of the aromatic rings, vinyl group, and methoxy group.[10] |

| ¹³C NMR | 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2 | Carbons of the aromatic rings, vinyl group, and methoxy group.[10] |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak corresponding to the molecular weight of this compound.[11]

Experimental Protocols

The synthesis of this compound can be achieved through various organic reactions. The Wittig reaction is a common and effective method.

Synthesis via Wittig Reaction

This protocol outlines the synthesis of trans-p-methoxystilbene from p-anisaldehyde and benzyltriphenylphosphonium chloride.

Materials:

-

p-Anisaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Ylide Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride in dichloromethane.

-

Add an aqueous solution of sodium hydroxide to the flask. The mixture will be biphasic.

-

Stir the mixture vigorously to facilitate the formation of the phosphorus ylide at the phase interface.

-

Wittig Reaction: To the ylide-containing mixture, add a solution of p-anisaldehyde in dichloromethane dropwise.

-

Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol to yield pure trans-p-methoxystilbene.

References

- 1. rsc.org [rsc.org]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. benchchem.com [benchchem.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to p-Methoxystilbene: Nomenclature, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-methoxystilbene, a stilbenoid of significant interest in various scientific fields. This document details its chemical identity, physicochemical properties, established synthetic protocols, and known biological activities, with a focus on its interactions with key signaling pathways.

Chemical Identity: IUPAC Name and Synonyms

The compound commonly known as this compound is systematically named 1-methoxy-4-[(E)-2-phenylethenyl]benzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3][4] The "(E)" designation specifies the trans configuration of the substituents around the carbon-carbon double bond, which is the more stable isomer.

This compound is also known by a variety of synonyms in scientific literature and commercial catalogs. These include:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₄O | [5][7][9][10] |

| Molecular Weight | 210.27 g/mol | [1][5][6][9][10] |

| Appearance | White to very slightly yellowish crystalline powder | [6][11] |

| Melting Point | 135-138 °C | [6] |

| Boiling Point | 289.8 °C (rough estimate) | [6] |

| Water Solubility | Sparingly soluble (0.061 g/L at 25°C) | [2][6][11] |

| CAS Number | 1142-15-0 | [6][9][11] |

| SMILES | COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | [1][2] |

| InChIKey | XWYXLYCDZKRCAD-BQYQJAHWSA-N | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound and other stilbenoids is commonly achieved through olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most prevalent and effective methods.

Wittig Reaction Protocol

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. For the synthesis of trans-p-methoxystilbene, p-methoxybenzaldehyde can be reacted with benzyltriphenylphosphonium chloride in the presence of a strong base.

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Benzyltriphenylphosphonium chloride

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Iodine (for isomerization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride and p-anisaldehyde in dichloromethane.

-

Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser. The reaction mixture will typically turn yellow, indicating the formation of the ylide.

-

Reflux: Gently heat the reaction mixture to reflux and maintain for approximately 30 minutes.

-

Workup: After cooling the reaction mixture, transfer it to a separatory funnel. Dilute with water and dichloromethane to separate the aqueous and organic layers.

-

Extraction: Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite. Continue washing with water until the aqueous layer is neutral.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Isomerization: Decant the dried dichloromethane solution into a new flask. Add a catalytic amount of iodine and irradiate the solution with a light source (e.g., a 150-W lightbulb) while stirring for approximately one hour to facilitate the isomerization of the (Z)-stilbene to the more stable (E)-stilbene.

-

Purification: Remove the dichloromethane by rotary evaporation. Recrystallize the crude product from ethanol to obtain pure trans-p-methoxystilbene.

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. This method often provides excellent stereoselectivity, favoring the formation of (E)-alkenes.

Materials:

-

Diethyl benzylphosphonate

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

p-Anisaldehyde (4-methoxybenzaldehyde)

Procedure:

-

Phosphonate Deprotonation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend sodium hydride in anhydrous THF. To this suspension, add diethyl benzylphosphonate dropwise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

Reaction with Aldehyde: Cool the reaction mixture to 0 °C and add a solution of p-anisaldehyde in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

-

Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield pure trans-p-methoxystilbene.

Biological Activity and Signaling Pathways

Methoxy-stilbenes, including this compound, have garnered attention for their potential biological activities, particularly in the context of cancer research. Their effects are often attributed to the modulation of key cellular signaling pathways.

Inhibition of Estrogen Synthesis

Several methoxy-stilbene derivatives have been shown to impact estrogen synthesis, a critical pathway in the development and progression of hormone-dependent breast cancers.[9] These compounds can inhibit the activity of aromatase (CYP19), the key enzyme responsible for converting androgens to estrogens.[9][11] By reducing the local production of estrogens, methoxy-stilbenes can potentially attenuate estrogen receptor-mediated signaling.

Caption: this compound inhibits the aromatase (CYP19) enzyme, blocking estrogen synthesis.

Modulation of PI3K/Akt and Wnt/β-catenin Signaling

Research on related methoxylated stilbenes, such as 3,5,4'-trimethoxystilbene, has demonstrated an ability to suppress cancer cell invasiveness by downregulating the PI3K/Akt and Wnt/β-catenin signaling cascades.[10] Inhibition of Akt phosphorylation leads to the activation of glycogen synthase kinase-3β (GSK-3β), which in turn promotes the degradation of β-catenin.[10] Reduced nuclear translocation of β-catenin results in the suppression of genes that drive the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.

Caption: this compound can inhibit the PI3K/Akt pathway, leading to β-catenin degradation.

Conclusion

This compound is a well-characterized stilbenoid with defined chemical and physical properties. Established synthetic routes, such as the Wittig and Horner-Wadsworth-Emmons reactions, allow for its efficient preparation for research purposes. The growing body of evidence on its biological activities, particularly its ability to modulate key signaling pathways implicated in cancer, underscores its potential as a lead compound in drug discovery and development. Further investigation into its mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. websites.nku.edu [websites.nku.edu]

- 3. This compound | C15H14O | CID 1245920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxystilbene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. Apoptotic and Nonapoptotic Activities of Pterostilbene against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. atc.io [atc.io]

- 9. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,5,4'-Trimethoxystilbene, a natural methoxylated analog of resveratrol, inhibits breast cancer cell invasiveness by downregulation of PI3K/Akt and Wnt/β-catenin signaling cascades and reversal of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers of p-Methoxystilbene for Research: A Technical Guide

For researchers, scientists, and drug development professionals investigating the therapeutic potential of stilbenoids, securing a reliable source of high-purity p-methoxystilbene is a critical first step. This technical guide provides an in-depth overview of commercial suppliers, quality control methodologies, and key experimental protocols relevant to the research applications of this compound.

Commercial Availability and Supplier Comparison

This compound, also known as trans-4-methoxystilbene, is available from several chemical suppliers catering to the research and development market. The purity, available quantities, and pricing can vary, making a comparative analysis essential for procurement. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Thermo Scientific Chemicals (Fisher Scientific) | 4-Methoxystilbene, 98% | 1142-15-0 | ≥97.5% (GC)[1] | 5 g[1] |

| TCI America | 4-Methoxy-trans-stilbene | 1694-19-5 | ≥98.0% (GC) | 1 g, 5 g |

| Fluorochem | 4-Methoxystilbene | 1142-15-0 | 95% | 1 g, 5 g[2] |

| Santa Cruz Biotechnology | 4-Methoxy-trans-stilbene | 1142-15-0 | Not specified; refer to Certificate of Analysis[3] | Contact for details |

| Sigma-Aldrich | TRANS-4-METHOXYSTILBENE | 1694-19-5 | Not specified; buyer assumes responsibility for confirmation | 50 mg |

Note: Pricing is subject to change and may vary based on institutional agreements and promotions. Researchers are advised to consult the suppliers' websites for the most current information.

Quality Control and Characterization

Ensuring the identity and purity of this compound is paramount for the reproducibility of experimental results. The primary methods for quality control include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to confirm the chemical structure of this compound and to detect impurities.[4] The proton NMR (¹H NMR) spectrum of this compound in CDCl₃ typically shows characteristic signals for the aromatic protons, the vinyl protons of the stilbene backbone, and the methoxy group protons.[5] The carbon NMR (¹³C NMR) provides information on all the unique carbon atoms in the molecule.[5]

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of this compound and for quantifying it in biological matrices.[6] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance, around 320 nm.[6]

Synthesis and Purification Protocols

For researchers interested in custom synthesis or further purification, the Wittig reaction is a common and effective method for preparing trans-stilbenes. Purification is typically achieved through recrystallization.

Synthesis of this compound via Wittig Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

-

Benzyltriphenylphosphonium chloride

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Strong base (e.g., sodium hydroxide, potassium tert-butoxide)

-

Solvent (e.g., dichloromethane, DMF)

Procedure:

-

Ylide Formation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride in a suitable solvent.

-

Add a strong base to the solution to deprotonate the phosphonium salt and form the phosphorus ylide. The formation of the ylide is often indicated by a color change.

-

Wittig Reaction: To the ylide solution, add p-anisaldehyde dropwise with stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, quench the reaction mixture, and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt like sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent or solvent pair (e.g., ethanol, methanol, or a mixture like ethanol/water)

Procedure:

-

Dissolve the crude this compound in the minimum amount of hot solvent.[7]

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.[8]

-

To maximize crystal yield, the flask can be placed in an ice bath once it has reached room temperature.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[8]

-

Dry the crystals to remove any residual solvent. The purity can then be assessed by melting point determination and the analytical methods described above.

Experimental Protocols for Biological Research

This compound and other methoxylated stilbenes have been shown to possess anti-inflammatory properties, often attributed to their ability to modulate key signaling pathways. Below are representative protocols for investigating these effects in a cell-based model.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic concentrations of this compound, ensuring that observed effects in subsequent assays are not due to cell death.

Materials:

-

RAW 264.7 murine macrophage cells (or other suitable cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[9]

-

Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.[9]

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 492 nm using a microplate reader.[9]

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 cells

-

Complete culture medium

-

This compound stock solution

-

LPS from E. coli

-

Griess reagent

Procedure:

-

Seed cells in a 48-well plate at a density of 7 x 10⁴ cells/well and incubate overnight.[9]

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.[9]

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant (as a measure of NO production) using the Griess reagent, measuring absorbance at 550 nm.[10]

Western Blot for NF-κB Pathway Activation

This protocol allows for the analysis of key proteins in the NF-κB signaling pathway to determine the mechanism of action of this compound.

Materials:

-

RAW 264.7 cells

-

Complete culture medium

-

This compound stock solution

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-NF-κB p65, anti-NF-κB p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and grow to confluency.

-

Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway modulated by methoxy stilbenes and a general experimental workflow for their investigation.

References

- 1. A17328.06 [thermofisher.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. Quality Control [chem.ch.huji.ac.il]

- 5. rsc.org [rsc.org]

- 6. DSpace [scholarbank.nus.edu.sg]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Laboratory-Scale Synthesis of p-Methoxystilbene

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Methoxystilbene, specifically the trans isomer, is a stilbenoid compound of interest in medicinal chemistry and materials science due to its structural similarity to resveratrol and its potential applications stemming from its photochemical properties. This document provides a detailed protocol for the laboratory-scale synthesis of trans-p-methoxystilbene via the Wittig reaction. The Wittig reaction is a reliable and widely used method for alkene synthesis, offering good stereochemical control and tolerance to various functional groups.[1][2] This protocol involves the reaction of a phosphonium ylide, generated from benzyltriphenylphosphonium chloride and a strong base, with p-anisaldehyde.

Reaction Scheme

The overall two-step reaction involves the formation of the phosphorus ylide followed by its reaction with the aldehyde to form the desired alkene and triphenylphosphine oxide as a byproduct.[3]

Step 1: Ylide Formation (C₆H₅)₃P⁺CH₂C₆H₅Cl⁻ + Base → (C₆H₅)₃P=CHC₆H₅

Step 2: Wittig Reaction (C₆H₅)₃P=CHC₆H₅ + OHC-C₆H₄-OCH₃ → C₆H₅CH=CH-C₆H₄-OCH₃ + (C₆H₅)₃P=O

Experimental Data Summary

The following table summarizes the key quantitative data and conditions for the synthesis of trans-p-methoxystilbene.

| Parameter | Value | Reference(s) |

| Reactants | Benzyltriphenylphosphonium chloride, p-Anisaldehyde | [3] |

| Base | Sodium methoxide (NaOMe) | [1] |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | - |

| Reaction Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 2 - 4 hours | [4] |

| Typical Yield | 75 - 90% | [4] |

| Product Purity (Post-Recrystallization) | >98% | [5] |

| Melting Point (trans isomer) | 133 - 137 °C | [5][6] |

Detailed Experimental Protocol

Materials and Reagents:

-

Benzyltriphenylphosphonium chloride (1.0 eq)

-

p-Anisaldehyde (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for extraction and filtration.

Safety Precautions:

-

Sodium methoxide is a strong base and is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Use only in a well-ventilated fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a fume hood.

Procedure:

-

Ylide Generation:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (e.g., 7.78 g, 20 mmol).

-

Add anhydrous DMF (80 mL) to the flask and stir until the salt is fully dissolved.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add sodium methoxide (e.g., 1.19 g, 22 mmol) portion-wise over 15 minutes. The solution will turn a deep orange/red color, indicating the formation of the phosphorus ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

Dissolve p-anisaldehyde (e.g., 2.72 g, 20 mmol) in a minimal amount of anhydrous DMF (20 mL).

-

Add the p-anisaldehyde solution dropwise to the ylide solution at 0 °C over 30 minutes using a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, pour the mixture into a beaker containing 200 mL of cold deionized water. A precipitate should form.

-

Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

-

-

Purification:

-

The crude product is a mixture of trans-p-methoxystilbene and triphenylphosphine oxide. A significant portion of the triphenylphosphine oxide can be removed by triturating the crude solid with a non-polar solvent like hexanes or diethyl ether, in which the stilbene has limited solubility while the oxide is more soluble.

-

For final purification, recrystallize the solid from hot ethanol. Dissolve the crude product in a minimum amount of boiling ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified white crystals of trans-p-methoxystilbene by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[6]

-

-

Characterization:

Visualized Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of Synthetic p-Methoxystilbene by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic routes to p-methoxystilbene, a valuable intermediate in drug development and materials science, often yield a mixture of the desired (E)-isomer, the undesired (Z)-isomer, and reaction byproducts. When synthesized via the Wittig reaction, a common byproduct is triphenylphosphine oxide (TPPO). The structural similarity of the stilbene isomers and the polarity of TPPO necessitate an efficient purification strategy to isolate the pure (E)-p-methoxystilbene. This document provides detailed application notes and protocols for the purification of synthetic this compound using flash column chromatography on silica gel.

Principle of Separation

The purification strategy relies on the differences in polarity between the components of the crude synthetic mixture. (E)-p-methoxystilbene is the least polar component, followed by the (Z)-isomer. Triphenylphosphine oxide is significantly more polar. This difference in polarity allows for their separation using normal-phase chromatography, where the stationary phase (silica gel) is polar and the mobile phase is relatively non-polar. The components will elute in order of increasing polarity.

Materials and Equipment

Reagents and Consumables:

-

Crude synthetic this compound

-

Silica gel (230-400 mesh for flash chromatography)

-

Petroleum ether (or hexanes), HPLC grade

-

Ethyl acetate, HPLC grade

-

Dichloromethane, ACS grade (for sample loading)

-

Anhydrous sodium sulfate

-

TLC plates (silica gel 60 F254)

-

Glass wool or cotton

Equipment:

-

Glass chromatography column with a stopcock

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Round-bottom flasks

-

Rotary evaporator

-

TLC developing chamber

-

UV lamp (254 nm)

-

Stir plate and stir bars

-

Analytical balance

-

NMR spectrometer or other analytical instrument for purity assessment

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis of Crude Mixture

Before performing column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal mobile phase for separation.

Protocol:

-

Prepare a small amount of the crude this compound by dissolving it in a minimal amount of dichloromethane.

-

Prepare several TLC developing chambers with different ratios of petroleum ether and ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v).

-

Spot the crude mixture onto the baseline of separate TLC plates.

-

Place each TLC plate in a developing chamber and allow the solvent front to ascend to near the top of the plate.

-

Remove the plates, mark the solvent front, and allow them to dry.

-

Visualize the spots under a UV lamp (254 nm). The desired (E)-p-methoxystilbene should be the least polar spot (highest Rf value), followed by the (Z)-isomer, with the highly polar triphenylphosphine oxide remaining near the baseline.

-

Select the solvent system that provides good separation between the spots, ideally with the Rf of the desired product around 0.3. A common mobile phase for stilbene purification is a mixture of petroleum ether and ethyl acetate.[1]

Flash Column Chromatography Purification

This protocol outlines the purification of crude this compound using flash column chromatography with a silica gel stationary phase.

Protocol:

-

Column Packing:

-

Secure a glass chromatography column vertically.

-

Place a small plug of glass wool or cotton at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase (e.g., petroleum ether:ethyl acetate 95:5).

-

Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel.

-

Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

To this solution, add a small amount of silica gel to form a free-flowing powder after solvent evaporation under reduced pressure.

-

Carefully add the dry-loaded sample onto the top of the column.

-

-

Elution:

-

Carefully add the mobile phase to the column.

-

Apply gentle air pressure to the top of the column to force the mobile phase through the silica gel at a steady rate.

-

Begin collecting fractions in test tubes or flasks.

-

Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate. Develop the TLC plate to identify the fractions containing the pure product.

-

-

Fraction Analysis and Product Isolation:

-

Based on the TLC analysis, combine the fractions containing the pure (E)-p-methoxystilbene.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

-